

Part 1: Chromatographic Separation: C18 vs. Pentafluorophenyl (PFP) Chemistries

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Compound of Interest

Compound Name: 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Cat. No.: B13096333

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Causality & Mechanism Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing heavily halogenated aromatics like iodinated indazoles, C18 phases often exhibit poor shape selectivity and broad peak tailing due to the large van der Waals radius of the iodine atom.

Conversely, Pentafluorophenyl (PFP) stationary phases offer a multimodal retention mechanism. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, enabling

interactions, dipole-dipole interactions, and enhanced shape selectivity[3]. For electron-rich iodinated indazoles, the electron-deficient PFP ring provides superior orthogonal selectivity compared to aliphatic C18 chains, effectively resolving critical regioisomers (e.g., 3-iodo vs. 6-iodo indazoles) that typically co-elute on standard C18 columns[4].

Table 1: Performance Comparison of C18 vs. PFP Columns for Iodinated Indazoles

| Parameter | Standard C18 | PFP (Pentafluorophenyl) | Advantage / Causality |
|-----------------------|--------------------------|-----------------------------|--|
| Primary Retention | Hydrophobic (Dispersive) | Hydrophobic, , Dipole | PFP leverages the highly polarizable C-I bond. |
| Isomer Resolution | Poor to Moderate | Excellent | PFP shape selectivity resolves positional iodo-isomers[3]. |
| Aqueous Compatibility | Prone to phase collapse | Highly compatible | PFP allows lower organic starting conditions for polar metabolites[4]. |
| LC-MS Bleed | Low | Ultra-low (modern bonded) | Modern PFP matches C18 stability for high-sensitivity MS[3]. |

Experimental Protocol 1: Optimized UHPLC Separation of Iodinated Indazoles Self-Validation Check: Baseline resolution of positional isomers confirms adequate

engagement.

- Column Selection: Equip the UHPLC with a superficially porous PFP column (e.g., 2.7 μm , 2.1 x 100 mm) to maximize efficiency while maintaining low backpressure.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes indazole nitrogen protonation).
 - Mobile Phase B: 0.1% Formic Acid in Methanol. Note: Methanol is strictly preferred over Acetonitrile for PFP columns as it enhances interactions between the stationary phase and the iodinated aromatic ring, whereas Acetonitrile can suppress these interactions.

- Gradient Elution: Initiate at 5% B, hold for 1 min, ramp to 95% B over 8 mins.
- Flow & Temperature: Set flow rate to 0.4 mL/min and column compartment to 40°C to reduce mobile phase viscosity and improve the mass transfer of bulky iodinated analytes.

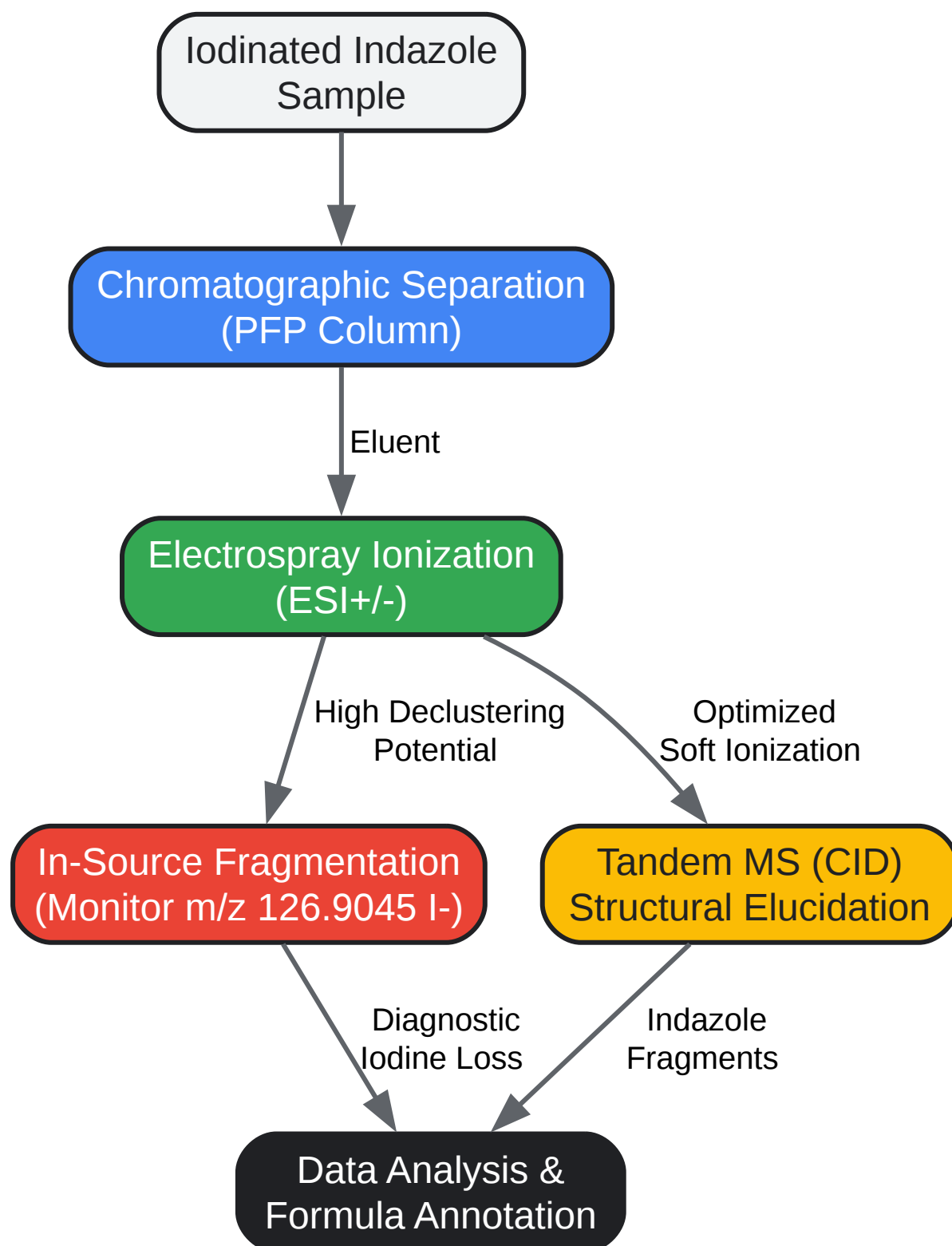
Part 2: Mass Spectrometry & Ionization Dynamics

Causality & Mechanism The carbon-iodine (C-I) bond dissociation energy is relatively low (~238 kJ/mol for aryl iodides). During Electrospray Ionization (ESI), the thermal and electrical energy applied in the source frequently induces In-Source Fragmentation (ISF)[2]. While ISF is typically undesirable as it depletes the precursor ion

, it can be strategically harnessed.

In negative ESI mode, the generation of the diagnostic iodide anion (ngcontent-ng-c1131663873="" _ngghost-ng-c2519336191="" class="inline ng-star-inserted">

, m/z 126.9045) serves as a highly specific marker for non-targeted screening of iodinated compounds[5]. In positive mode, a characteristic neutral loss of iodine (126.9045 Da) is observed.



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LC-MS/MS workflow for iodinated indazoles highlighting in-source fragmentation.

Table 2: Ionization Mode Comparison for Iodinated Indazoles

| Ionization Mode | Precursor Ion | Diagnostic Fragments | Application |
|-------------------|---------------|----------------------|---|
| ESI Positive (+) | | | Best for basic indazoles (e.g., amino-substituted). |
| ESI Negative (-) | | (m/z 126.9045) | Ideal for non-targeted screening of halogenated species[5]. |
| APCI Positive (+) | | High ISF (Loss of I) | Useful for highly non-polar, neutral iodinated indazoles. |

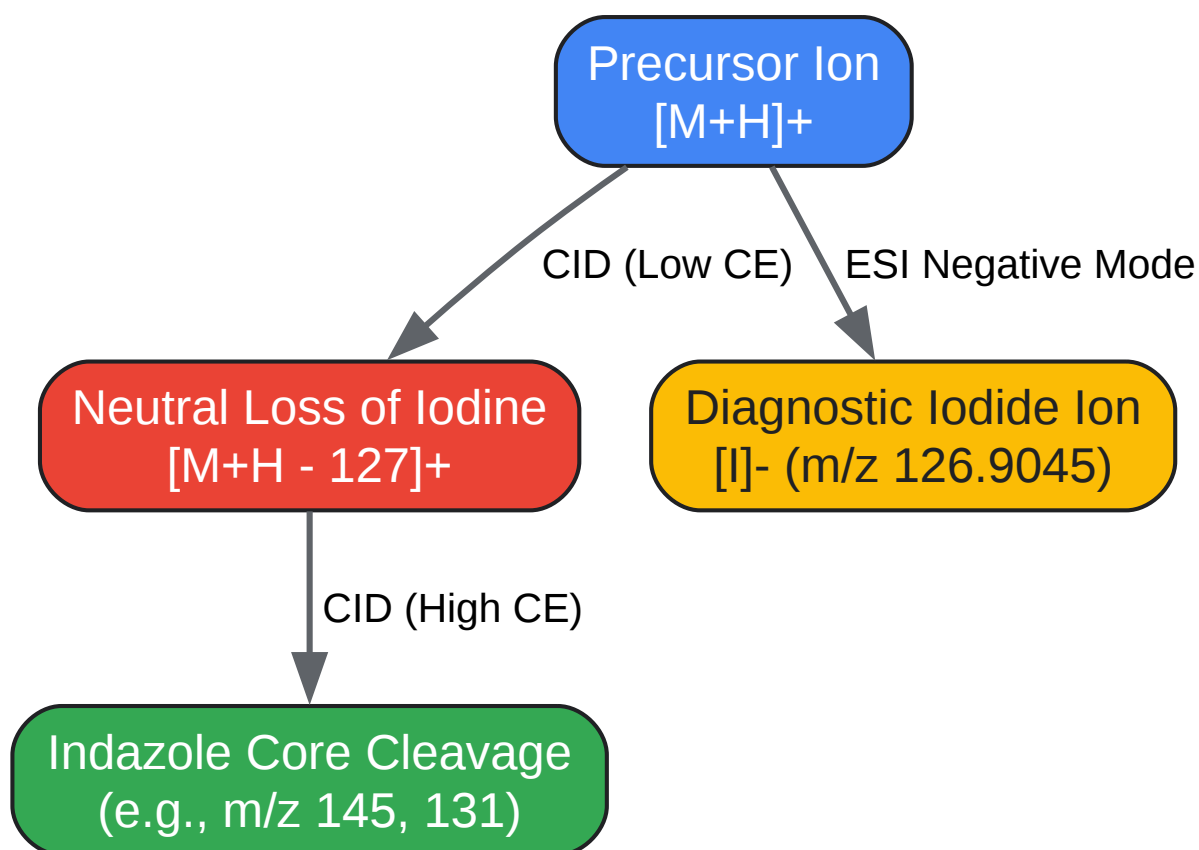
Experimental Protocol 2: MS Tuning and ISF Characterization Self-Validation Check: The inverse relationship between precursor survival and

generation confirms the ISF threshold.

- **Source Optimization:** Infuse a 1 µg/mL standard of the iodinated indazole via a T-junction at 10 µL/min into the LC flow (50% B).
- **Declustering Potential (DP) Titration:** Ramp the DP (or fragmentor voltage) from 20 V to 150 V. Plot the intensity of the ion versus the fragment. Select a DP that maintains >80% precursor survival for quantification, or >50% fragmentation for diagnostic screening.
- **High-Resolution Mass Spectrometry (HRMS):** Utilize a Q-TOF or Orbitrap analyzer. The mass defect of iodine (-0.0955 Da) is highly distinct. Set extraction windows to `ngcontent-ng-c1131663873="" _ngghost-ng-c2519336191="" class="inline ng-star-inserted">` 5 ppm around the exact mass to filter out isobaric matrix interferences.

Part 3: Structural Elucidation via Collision-Induced Dissociation (CID)

Causality & Mechanism When subjected to CID in the collision cell, iodinated indazoles follow highly predictable fragmentation pathways. The initial, low-energy pathway is almost exclusively the homolytic or heterolytic cleavage of the weak C-I bond. At higher collision energies, the indazole core itself begins to fragment. For synthetic indazole-3-carboxamides, characteristic acylium-indazole (m/z 145.0) and methyldene-indazolium (m/z 131.0) ions are generated following the alpha cleavage of the carbonyl group[6].



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Collision-induced dissociation (CID) pathways for iodinated indazoles.

Experimental Protocol 3: Targeted MS/MS Method Setup Self-Validation Check: The presence of both the neutral loss of 127 Da and the m/z 145/131 core fragments definitively confirms an iodinated indazole structure.

- Precursor Ion Scan (PIS): In negative mode, set Q3 to statically monitor m/z 126.9045 (). Scan Q1 across the mass range (e.g., m/z 200-600). This selectively identifies all iodinated indazoles in a complex mixture[5].
- Product Ion Scan: In positive mode, isolate the in Q1. Apply a Collision Energy (CE) ramp (e.g., 15-45 eV) in Q2 using Argon gas.
- Data Annotation: Use software tools (e.g., IodoFinder) or manual mass defect filtering to confirm the presence of the indazole core fragments (m/z 145, 131) and the characteristic 126.9045 Da neutral loss[5][6].

References

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- Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS National Library of Medicine (PMC)[[Link](#)]
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- Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS Journal of Chinese Mass Spectrometry Society[[Link](#)]
- IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis National Library of Medicine (PMC)[[Link](#)]

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